1-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
Description
1-Methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 1,2,4-oxadiazole moiety and a methylphenyl group
Properties
IUPAC Name |
3-(4-methylphenyl)-5-[(1-methylpiperidin-4-yl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12-3-5-14(6-4-12)16-17-15(20-18-16)11-13-7-9-19(2)10-8-13/h3-6,13H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWMLLXQYZOQDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CC3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the methylphenyl group: The oxadiazole intermediate is then reacted with a methylphenyl halide in the presence of a base to form the desired substituted oxadiazole.
Formation of the piperidine ring: The final step involves the cyclization of the substituted oxadiazole with a suitable piperidine precursor under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the piperidine or oxadiazole rings can be replaced with other functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-Methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine can be compared with other similar compounds, such as:
1-Methyl-4-phenylpiperidine: This compound lacks the oxadiazole moiety and has different chemical and biological properties.
4-Methyl-1-phenylpiperidine: Similar to the above compound but with a different substitution pattern on the piperidine ring.
1-Methyl-4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the piperidine and oxadiazole rings, which confer distinct chemical and biological properties.
Biological Activity
The compound 1-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a derivative of the oxadiazole heterocycle, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article aims to review the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula: C14H18N4O
- Molecular Weight: 258.32 g/mol
- IUPAC Name: this compound
- Appearance: Powder
Biological Activities
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Anticancer Activity
- Compounds containing the 1,2,4-oxadiazole ring have demonstrated significant anticancer properties across various studies. For instance, derivatives of oxadiazoles have shown inhibitory effects against multiple cancer cell lines, including human colon adenocarcinoma and melanoma. The mean IC50 values for some derivatives were reported around 92.4 µM against a panel of cancer cell lines .
- The specific compound under discussion has not been extensively tested in isolation; however, its structural similarity to other active oxadiazole derivatives suggests potential efficacy in cancer treatment.
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Antimicrobial Activity
- Research indicates that oxadiazole derivatives exhibit antimicrobial properties against various bacterial strains. In particular, compounds with similar structures have shown moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis . The specific interactions and mechanisms remain to be fully elucidated for the compound .
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Enzyme Inhibition
- The compound is expected to inhibit key enzymes involved in various biological processes. For example, oxadiazole derivatives have been shown to inhibit acetylcholinesterase (AChE) and urease with significant potency . This inhibition could be beneficial for treating conditions such as Alzheimer's disease and bacterial infections.
The biological activity of this compound may involve several mechanisms:
- Interaction with Receptors : Compounds with oxadiazole moieties often interact with specific receptors or enzymes, leading to altered biological responses.
- Cytotoxic Effects : The compound may induce apoptosis in cancer cells through pathways activated by the oxadiazole structure.
Case Studies and Research Findings
Recent studies have highlighted the importance of oxadiazole derivatives in drug discovery:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
